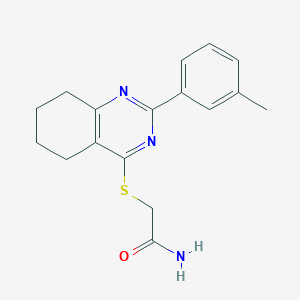
2-(2-m-Tolyl-5,6,7,8-tetrahydro-quinazolin-4-ylsulfanyl)-acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-m-Tolyl-5,6,7,8-tetrahydro-quinazolin-4-ylsulfanyl)-acetamide, also known as TQAS, is a synthetic compound that has been extensively studied for its potential therapeutic applications. TQAS is a member of the quinazoline family of compounds, which have been shown to possess a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral properties.
Wirkmechanismus
The exact mechanism of action of 2-(2-m-Tolyl-5,6,7,8-tetrahydro-quinazolin-4-ylsulfanyl)-acetamide is not fully understood. However, studies have shown that 2-(2-m-Tolyl-5,6,7,8-tetrahydro-quinazolin-4-ylsulfanyl)-acetamide inhibits the activity of certain enzymes involved in cancer cell growth and inflammation. 2-(2-m-Tolyl-5,6,7,8-tetrahydro-quinazolin-4-ylsulfanyl)-acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-(2-m-Tolyl-5,6,7,8-tetrahydro-quinazolin-4-ylsulfanyl)-acetamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 2-(2-m-Tolyl-5,6,7,8-tetrahydro-quinazolin-4-ylsulfanyl)-acetamide inhibits the activity of certain enzymes involved in cancer cell growth and inflammation. 2-(2-m-Tolyl-5,6,7,8-tetrahydro-quinazolin-4-ylsulfanyl)-acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 2-(2-m-Tolyl-5,6,7,8-tetrahydro-quinazolin-4-ylsulfanyl)-acetamide has been shown to possess anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(2-m-Tolyl-5,6,7,8-tetrahydro-quinazolin-4-ylsulfanyl)-acetamide is its ability to inhibit cancer cell growth and induce apoptosis in vitro. This makes it a potential candidate for the development of new cancer therapies. However, one limitation of 2-(2-m-Tolyl-5,6,7,8-tetrahydro-quinazolin-4-ylsulfanyl)-acetamide is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 2-(2-m-Tolyl-5,6,7,8-tetrahydro-quinazolin-4-ylsulfanyl)-acetamide. One area of interest is the development of new synthetic routes to improve the yield and purity of 2-(2-m-Tolyl-5,6,7,8-tetrahydro-quinazolin-4-ylsulfanyl)-acetamide. Another area of interest is the optimization of 2-(2-m-Tolyl-5,6,7,8-tetrahydro-quinazolin-4-ylsulfanyl)-acetamide for in vivo studies, including the development of new delivery methods to improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of 2-(2-m-Tolyl-5,6,7,8-tetrahydro-quinazolin-4-ylsulfanyl)-acetamide and its potential therapeutic applications.
Synthesemethoden
The synthesis of 2-(2-m-Tolyl-5,6,7,8-tetrahydro-quinazolin-4-ylsulfanyl)-acetamide involves the reaction of 2-m-tolyl-5,6,7,8-tetrahydroquinazoline with thioacetic acid in the presence of a catalyst. The resulting product is then treated with acetic anhydride to yield 2-(2-m-Tolyl-5,6,7,8-tetrahydro-quinazolin-4-ylsulfanyl)-acetamide. The synthesis of 2-(2-m-Tolyl-5,6,7,8-tetrahydro-quinazolin-4-ylsulfanyl)-acetamide has been optimized to yield high purity and yield.
Wissenschaftliche Forschungsanwendungen
2-(2-m-Tolyl-5,6,7,8-tetrahydro-quinazolin-4-ylsulfanyl)-acetamide has been extensively studied for its potential therapeutic applications. In vitro studies have shown that 2-(2-m-Tolyl-5,6,7,8-tetrahydro-quinazolin-4-ylsulfanyl)-acetamide exhibits antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. 2-(2-m-Tolyl-5,6,7,8-tetrahydro-quinazolin-4-ylsulfanyl)-acetamide has also been shown to possess anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Eigenschaften
IUPAC Name |
2-[[2-(3-methylphenyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS/c1-11-5-4-6-12(9-11)16-19-14-8-3-2-7-13(14)17(20-16)22-10-15(18)21/h4-6,9H,2-3,7-8,10H2,1H3,(H2,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPXBKQHHIPXSQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=C(CCCC3)C(=N2)SCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-m-Tolyl-5,6,7,8-tetrahydro-quinazolin-4-ylsulfanyl)-acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(6-Ethyl-5-fluoropyrimidin-4-yl)-methylamino]butanoic acid](/img/structure/B6635774.png)
![3-[(3-Chloro-5-nitropyridin-2-yl)amino]propanoic acid](/img/structure/B6635792.png)
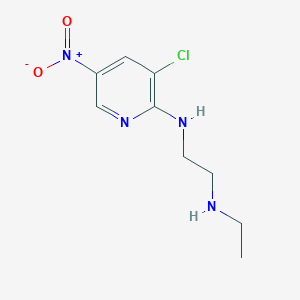
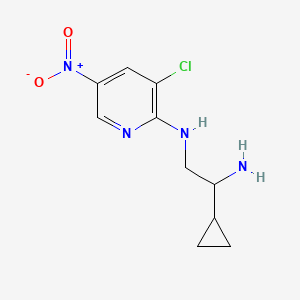
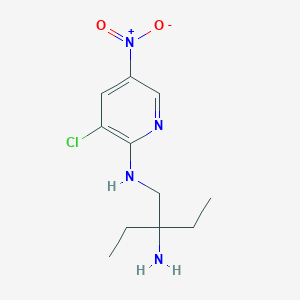
![N-[(1-aminocyclobutyl)methyl]-3-chloro-5-nitropyridin-2-amine](/img/structure/B6635810.png)
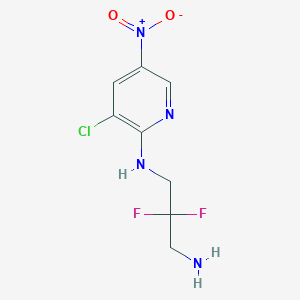
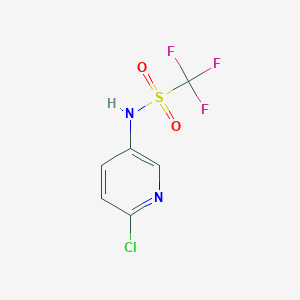
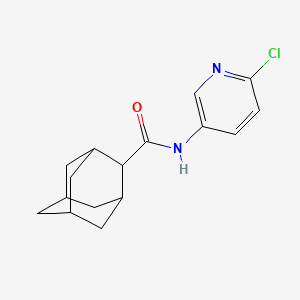
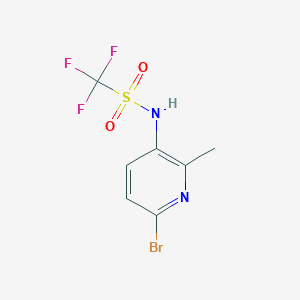
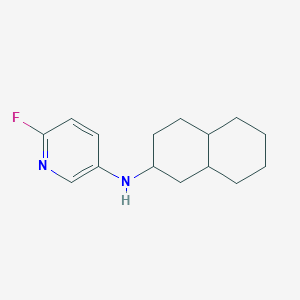
![3-[ethyl(1H-pyrrole-2-carbonyl)amino]propanoic acid](/img/structure/B6635849.png)
![N-[4-(dimethylamino)phenyl]-2-(4-methylquinolin-2-yl)sulfanylacetamide](/img/structure/B6635862.png)
![N-(2-methoxyphenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]acetamide](/img/structure/B6635868.png)